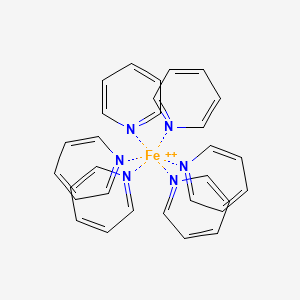

hexakis(pyridine)iron(II)

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H30FeN6+2 |

|---|---|

Molecular Weight |

530.4 g/mol |

IUPAC Name |

iron(2+);pyridine |

InChI |

InChI=1S/6C5H5N.Fe/c6*1-2-4-6-5-3-1;/h6*1-5H;/q;;;;;;+2 |

InChI Key |

JQENBGDGOUSDIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Hexakis Pyridine Iron Ii

Solution-Phase Synthesis Protocols

Solution-phase synthesis remains the most common and well-established method for preparing hexakis(pyridine)iron(II) and its derivatives. This approach involves the reaction of an appropriate iron(II) precursor with an excess of pyridine (B92270) in a suitable solvent.

Influence of Solvent Systems on Product Yield and Purity

The choice of solvent plays a critical role in the synthesis of hexakis(pyridine)iron(II) complexes, significantly impacting the reaction kinetics, product solubility, and ultimately, the yield and purity of the isolated compound. While a variety of solvents can be utilized, the selection is often guided by the solubility of the iron(II) precursor and the desired crystallization outcome.

The use of different solvents can lead to the formation of solvated crystals, where solvent molecules are incorporated into the crystal lattice. scispace.com This can influence the spin crossover (SCO) properties of the resulting complex. scispace.com For instance, the presence of lattice solvent can significantly perturb the properties of a solid SCO complex, even in isostructural solvate crystals. The solvation/desolvation processes can actively change the transition behavior of the complex. scispace.com

In some cases, the solvent itself can participate in the reaction or influence the final product's composition. For example, in the synthesis of related iron(II) complexes, the use of acetonitrile (B52724) as a solvent can lead to the formation of complexes where acetonitrile molecules are coordinated to the iron center, either as the primary ligand or in competition with other ligands like pyridine. rsc.org Coordinated acetonitrile in the hexakis(acetonitrile)iron(II) cation is readily replaced by pyridine at room temperature to give [Fe(py)6]2+. rsc.org However, the resulting hexakis(pyridine)iron(II) cation can lose pyridine to give [Fe(py)6–x(NCMe)x]2+, where x= 1 or 2, indicating a dynamic equilibrium influenced by the solvent environment. rsc.org

The selection of a solvent system that facilitates the dissolution of reactants while promoting the crystallization of the desired product upon cooling or through the introduction of an anti-solvent is a key strategy for maximizing yield and purity.

Selection of Iron(II) Precursors and Stoichiometric Control

A variety of iron(II) salts can serve as precursors for the synthesis of hexakis(pyridine)iron(II) complexes. Common choices include iron(II) chloride (FeCl2), iron(II) bromide (FeBr2), iron(II) perchlorate (B79767) (Fe(ClO4)2), and iron(II) hexafluorophosphate (B91526) (Fe(PF6)2). The choice of precursor can be influenced by its solubility in the chosen solvent system and the desired counter-ion in the final complex.

For instance, dichlorotetrakis(pyridine)iron(II) is prepared by treating ferrous chloride with an excess of pyridine. wikipedia.org Similarly, the reaction of FeCl2·4H2O with KSCN and 3-cyanopyridine (B1664610) in ethanol (B145695) can lead to the formation of related pyridine-containing iron(II) complexes. iucr.org The synthesis of bis(iminophosphorane)pyridine iron(II) pincer complexes has been achieved using FeCl2py4 as the iron source. mdpi.com

Stoichiometric control is crucial for directing the reaction towards the desired hexakis-substituted product. An excess of pyridine is typically used to ensure the complete coordination of six pyridine ligands to the iron(II) center and to prevent the formation of partially substituted species. The reaction of the hexakis(acetonitrile)iron(II) cation with pyridine readily yields [Fe(py)6]2+. rsc.org

| Iron(II) Precursor | Ligand(s) | Solvent | Product | Reference |

| Ferrous chloride | Pyridine | Not specified | Dichlorotetrakis(pyridine)iron(II) | wikipedia.org |

| FeCl2·4H2O | KSCN, 3-cyanopyridine | Ethanol | [FeCl(NCS)(C6H4N2)4] | iucr.org |

| FeCl2py4 | ImMe, ImPh, ImBu | THF, CH2Cl2, Acetone | FeImMe, FeImPh, FeImBu | mdpi.com |

| Hexakis(acetonitrile)iron(II) | Pyridine | Acetonitrile | [Fe(py)6]2+ | rsc.org |

Crystallization Techniques for Single Crystal Growth

The growth of high-quality single crystals is essential for the unambiguous structural characterization of hexakis(pyridine)iron(II) complexes by X-ray crystallography. Several techniques are employed to achieve this, often involving the slow cooling of a saturated solution or the controlled diffusion of a precipitant.

Slow evaporation of the solvent from a solution of the complex is a straightforward method. mdpi.com However, for volatile solvents, crystallization can occur too rapidly, preventing the formation of single crystals. mdpi.com With low-volatility solvents, slow crystallization may be accompanied by oxidation of the compound. mdpi.com

A widely used and effective technique is the slow diffusion of a vapor of a volatile "anti-solvent" (a solvent in which the complex is poorly soluble) into a solution of the complex in a "good" solvent. For example, slow diffusion of diethyl ether vapor into a filtered solution of an iron(II) complex in nitromethane (B149229) has been used to obtain yellow crystals. Similarly, dark red crystals of an iron(II) quinaldate (B1226512) complex were obtained by vapor diffusion of diethyl ether into a DMF solution. nih.gov This gradual change in solvent composition reduces the solubility of the complex, promoting slow and ordered crystal growth.

Another approach involves layering a solution of the complex with a miscible anti-solvent. The slow diffusion at the interface between the two liquids can lead to the formation of single crystals over time.

Solid-State Synthetic Approaches

Solid-state synthesis, particularly mechanochemistry, offers a greener and often more efficient alternative to traditional solution-based methods. These techniques can reduce or eliminate the need for bulk solvents, minimize waste, and in some cases, provide access to products that are difficult to obtain from solution.

Mechanochemical Synthesis and Its Mechanistic Aspects

Mechanochemical synthesis involves the use of mechanical energy, typically through grinding or milling, to induce chemical reactions in the solid state. rsc.orgmdpi.com This method has been successfully applied to the synthesis of various coordination complexes, including those of iron(II) with pyridine-containing ligands. rsc.org

Ball-milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling. rsc.org This process can drastically reduce reaction times and often results in high yields. rsc.org The formation of complexes during ball-milling can be monitored in situ using techniques like Raman spectroscopy, providing insights into the reaction mechanism. rsc.org

The mechanism of mechanochemical reactions can be complex and may involve the formation of highly reactive interfaces, localized melting, or the generation of amorphous phases that facilitate reactant mixing and reaction. In some cases, the presence of a small amount of liquid, known as liquid-assisted grinding (LAG), can enhance the reaction rate. mdpi.com This liquid can be added intentionally or may be generated in situ, for instance, from the release of water from hydrated salts. mdpi.com

Mechanochemistry has been shown to be effective for the synthesis of iron aluminyl complexes from the reaction of diamido aluminium iodide complexes and K[Fe(CO)2Cp] in the solid state. rsc.org

Purification Strategies for High Purity Complex Isolation

The purification of hexakis(pyridine)iron(II) complexes is crucial to remove any unreacted starting materials, byproducts, or partially substituted species. The choice of purification method depends on the stability of the complex and the nature of the impurities.

Recrystallization is the most common purification technique. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The desired complex will crystallize out, leaving the more soluble impurities in the solution. The choice of solvent is critical; an ideal solvent will dissolve the complex at high temperatures but not at low temperatures.

Washing the isolated crystals with a solvent in which the complex is insoluble but the impurities are soluble is another effective method. This is often done after filtration.

For air-sensitive complexes, all purification steps must be carried out under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox) to prevent oxidation of the iron(II) center.

Advanced Structural Characterization and Crystallography of Hexakis Pyridine Iron Ii

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. For hexakis(pyridine)iron(II) salts, this technique provides precise data on the geometry of the complex cation, the nature of the metal-ligand bonding, and the arrangement of these ions within the crystal lattice.

The hexakis(pyridine)iron(II) cation, [Fe(py)₆]²⁺, features a central iron(II) ion coordinated by six pyridine (B92270) ligands. SC-XRD analysis confirms a six-coordinate environment, resulting in an octahedral coordination geometry around the iron center. mdpi.com The iron atom is bonded to the nitrogen atom of each of the six pyridine rings.

The Fe–N bond distances are a critical parameter, sensitive to the spin state of the iron(II) center (d⁶ configuration). In closely related octahedral Fe(II) complexes with similar nitrogen-donating ligands, these distances vary significantly. For high-spin (HS, S=2) Fe(II) complexes, the average Fe–N bond length is typically around 2.16 Å to 2.20 Å. capes.gov.br In contrast, low-spin (LS, S=0) Fe(II) complexes exhibit much shorter Fe–N bond lengths, generally in the range of 1.94 Å to 2.01 Å. ruben-group.deacs.org This substantial difference in bond length is a hallmark of spin-crossover (SCO) behavior, a phenomenon observed in many Fe(II) complexes where a transition between HS and LS states can be induced by temperature or pressure. acs.org While simple hexakis(pyridine)iron(II) complexes are less common than their counterparts with more complex pyridine-derivative ligands, the principles of bond-length variation with spin state remain fundamental. wikipedia.org

| Parameter | Typical Value (High-Spin Fe(II)) | Typical Value (Low-Spin Fe(II)) | Reference |

| Coordination Geometry | Octahedral | Octahedral | mdpi.com |

| Average Fe-N Bond Distance | ~2.16 - 2.20 Å | ~1.94 - 2.01 Å | capes.gov.brruben-group.deacs.org |

Table 1: Representative Coordination Parameters for Octahedral Iron(II)-Pyridine Type Complexes.

In an idealized, isolated state, the [Fe(py)₆]²⁺ cation could possess high symmetry. However, in the solid state, the crystal field effects and packing with counter-anions and potential solvent molecules typically lead to a reduction in this ideal symmetry. Crystallographic studies of analogous hexakis-ligand complexes, such as [Fe(urea)₆]³⁺, show that the complex often crystallizes in centrosymmetric space groups, meaning both enantiomers of the chiral propeller-like structure are present in the unit cell. nih.gov

The three-dimensional structure of the crystal is dictated by how the [Fe(py)₆]²⁺ cations and their associated counter-anions pack together. The packing arrangement is governed by a variety of non-covalent intermolecular interactions. In the absence of strong hydrogen bond donors on the complex cation itself, the dominant forces include:

Ion-Ion Interactions: The primary electrostatic attraction between the [Fe(py)₆]²⁺ cations and the counter-anions (e.g., tetrafluoroborate, perchlorate).

Hydrogen Bonding: While the pyridine ligands themselves are not strong donors, weak C–H···A hydrogen bonds can form between the pyridine hydrogen atoms and electronegative atoms on the anions (A) or co-crystallized solvent molecules. ruben-group.de In cases where aqua ligands are present, such as in [Fe(L)₄(H₂O)₂]²⁺ systems, stronger O-H···N or O-H···A hydrogen bonds dictate the formation of extensive networks, associating the cations into well-defined one-, two-, or three-dimensional arrays.

π–π Stacking: Interactions between the aromatic pyridine rings of adjacent complex cations can contribute to the stability of the crystal lattice. acs.org

These interactions collectively create a specific supramolecular architecture, which can influence the physical properties of the material. ruben-group.de

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in coordination complexes, particularly those near a spin-state transition. capes.gov.brruben-group.de Each polymorph has a distinct crystal structure, characterized by a different unit cell, space group, and packing arrangement. These structural differences can arise from variations in crystallization conditions such as solvent, temperature, or pressure.

The structural manifestation of polymorphism is a change in the lattice parameters and symmetry observed via SC-XRD. Different polymorphs of the same compound can exhibit markedly different physical properties, such as color, solubility, and magnetic behavior. For example, the cooperativity and temperature of a spin-crossover event can be highly dependent on the specific polymorph, as the efficiency of propagating the spin-state change through the lattice is tied directly to the nature of the intermolecular interactions. ruben-group.de

Investigation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Neutron Diffraction Studies for Ligand Proton Localization

While X-ray diffraction is powerful, it struggles to precisely locate hydrogen atoms because they have very low electron density. In contrast, neutron diffraction is an ideal technique for this purpose as neutrons scatter from atomic nuclei. aps.org The scattering cross-section of hydrogen (or its isotope, deuterium) for neutrons is significant, allowing for the accurate determination of proton positions and thermal displacement parameters.

In the context of hexakis(pyridine)iron(II), neutron diffraction would be invaluable for:

Accurate H-atom Positioning: Precisely locating the hydrogen atoms on the pyridine rings.

Analyzing Hydrogen Bonds: Providing definitive geometric data (distances and angles) for weak C-H···A hydrogen bonds that stabilize the crystal packing.

Determining Spin Density Distribution: In paramagnetic complexes, polarized neutron diffraction can be used to map the distribution of unpaired electron spin density across the molecule. researchgate.net This technique has been successfully applied to related Fe(II) spin-crossover systems like Fe(ptz)₆₂ to directly visualize the magnetic orbitals and quantify the spin delocalization from the iron center onto the ligand framework. researchgate.net Such a study on [Fe(py)₆]²⁺ would reveal how the spin density is distributed through the Fe-N bond and across the pyridine rings.

High-Pressure Crystallography for Structural Response Analysis

Applying high pressure to a crystal can induce significant changes in its structure and properties. High-pressure crystallography, typically using a diamond anvil cell, allows for the in-situ study of these changes via X-ray diffraction. aps.org For hexakis(pyridine)iron(II) and related complexes, this technique is used to analyze the structural response to mechanical compression.

Key insights gained from high-pressure studies include:

Bond Compression: As pressure increases, there is a general contraction of the unit cell and a shortening of inter- and intramolecular distances, including the Fe–N bonds.

Pressure-Induced Spin Crossover: For spin-crossover active complexes, applying pressure favors the low-spin state because it has a smaller molecular volume (shorter Fe-N bonds). High-pressure SC-XRD can directly observe this transition by monitoring the abrupt decrease in the Fe–N bond lengths. capes.gov.br

Phase Transitions: Pressure can induce first-order phase transitions to new, more dense polymorphs that are not stable at ambient pressure. aps.org These structural transformations are readily identified by changes in the diffraction pattern.

By systematically studying the crystal structure as a function of pressure, a detailed understanding of the compound's compressibility, structural stability, and the interplay between its lattice and electronic spin state can be achieved.

Correlation between Crystal Structure and Electronic/Magnetic Behavior

The interplay between the crystal structure and the resulting electronic and magnetic properties is fundamental to understanding the behavior of hexakis(pyridine)iron(II). The spatial arrangement of the six pyridine ligands around the central iron(II) ion dictates the electronic configuration of the metal center, which in turn governs its magnetic character.

For an iron(II) ion, which has a d⁶ electron configuration, the six electrons can be arranged in two possible ways within the octahedral ligand field created by the six pyridine nitrogen atoms. This leads to two distinct electronic states: a high-spin (HS) state and a low-spin (LS) state.

High-Spin (HS) State: In a weak ligand field, the energy gap between the t₂g and e_g* orbital sets is small. According to Hund's rule, electrons will occupy the orbitals to maximize spin multiplicity. This results in a (t₂g)⁴(e_g*)² configuration with four unpaired electrons, giving a total spin quantum number S = 2. Complexes in the HS state are strongly paramagnetic.

Low-Spin (LS) State: In a strong ligand field, the energy gap is large, and it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals. This results in a (t₂g)⁶(e_g*)⁰ configuration with no unpaired electrons, giving a total spin quantum number S = 0. Complexes in the LS state are diamagnetic.

The specific state adopted by hexakis(pyridine)iron(II) is highly sensitive to its precise crystal structure, including the nature of the counter-anion and the presence of any solvent molecules in the crystal lattice. These factors can subtly influence the geometry of the [Fe(py)₆]²⁺ cation, particularly the crucial Fe-N bond lengths.

Detailed Research Findings

The primary structural parameter that correlates with the electronic and magnetic state is the average iron-to-nitrogen bond distance (⟨Fe–N⟩). The occupation of the antibonding e_g* orbitals in the HS state leads to a significant elongation of the metal-ligand bonds compared to the LS state, where these orbitals are empty. This difference in bond length is typically in the range of 0.15 to 0.20 Å. nih.govaip.orgmdpi.com

While a complete crystallographic dataset for a simple hexakis(pyridine)iron(II) salt is not detailed here, extensive studies on related Fe(II) complexes with an [FeN₆] coordination core provide a clear framework for this correlation. For instance, iron(II) complexes known to be in the high-spin state exhibit average ⟨Fe–N⟩ distances of approximately 2.15 to 2.20 Å. capes.gov.brrug.nl Conversely, low-spin iron(II) complexes show much shorter ⟨Fe–N⟩ distances, typically around 1.95 to 2.00 Å. acs.org

The magnetic behavior is a direct consequence of the spin state. The magnetic susceptibility product, χT, is a common metric used to describe this.

For a high-spin (S=2) complex, the expected spin-only χT value is around 3.0 cm³ K mol⁻¹. Experimental values for high-spin Fe(II) complexes are typically in this range. nih.gov

For a low-spin (S=0) complex, the χT value is expected to be 0 cm³ K mol⁻¹. A small, temperature-independent residual value is often observed due to contributions from the core electrons and the ligands (temperature-independent paramagnetism, TIP). nih.gov

In some Fe(II) systems, the energy difference between the HS and LS states is small enough that a transition between them can be induced by external stimuli like temperature or light. This phenomenon is known as spin crossover (SCO). nih.govtandfonline.com The compound [Fe(NCS)₂(py)₄], which features four pyridine ligands, is known to be a high-spin complex, suggesting that the ligand field created is not strong enough to enforce a low-spin state. researchgate.net For the [Fe(py)₆]²⁺ cation, the slightly stronger ligand field from six pyridine donors places it near the spin-crossover point, and its final electronic state in a solid-state structure is delicately balanced by crystal packing forces and the nature of the counter-ions present. beilstein-journals.org

The following table summarizes the expected correlation for a hypothetical hexakis(pyridine)iron(II) complex.

| Property | Low-Spin (LS) State | High-Spin (HS) State |

| Spin Quantum Number (S) | 0 | 2 |

| Electron Configuration | (t₂g)⁶(e_g)⁰ | (t₂g)⁴(e_g)² |

| Magnetic Behavior | Diamagnetic | Paramagnetic |

| Expected χT Value | ~0 cm³ K mol⁻¹ | ~3.0 cm³ K mol⁻¹ |

| Expected ⟨Fe–N⟩ Bond Length | ~1.95 - 2.00 Å | ~2.15 - 2.20 Å |

Table 1. Correlation of Structural and Magnetic Properties with Electronic Spin State in Octahedral Fe(II) Complexes.

Electronic Structure, Spin State Phenomena, and Spectroscopic Investigations

Ligand Field Theory and d-Orbital Splitting in Octahedral Iron(II) Complexes

In an octahedral environment, such as in hexakis(pyridine)iron(II), the five degenerate d-orbitals of the free iron(II) ion are split into two distinct energy levels by the electrostatic field of the ligands. The d-orbitals that point directly towards the ligands (dz² and dx²-y²), known as the eg set, are raised in energy. Conversely, the d-orbitals that are directed between the ligands (dxy, dxz, and dyz), termed the t2g set, are lowered in energy. iucr.org The energy separation between these two sets is denoted as the ligand field splitting parameter, Δo (or 10Dq).

High-Spin State Characteristics of Hexakis(pyridine)iron(II)

For an iron(II) ion, which has a d6 electron configuration, the arrangement of electrons in the split d-orbitals depends on the balance between the ligand field splitting energy (Δo) and the electron pairing energy (P).

Low-Spin (LS) State: If Δo is greater than P, it is energetically more favorable for the electrons to pair up in the lower energy t2g orbitals, resulting in a (t2g)6(eg)0 configuration with a total spin (S) of 0.

High-Spin (HS) State: If Δo is less than P, electrons will occupy the higher energy eg orbitals before pairing in the t2g orbitals. This leads to a (t2g)4(eg)2 configuration with a total spin (S) of 2. cmu.ac.th

In the case of hexakis(pyridine)iron(II), the ligand field strength of pyridine (B92270) is generally insufficient to overcome the pairing energy, resulting in a high-spin state. This is characteristic of many octahedral Fe(II) complexes with neutral N-donor ligands. The high-spin nature is reflected in its paramagnetic properties and in specific structural features, such as longer Fe-N bond distances compared to analogous low-spin complexes. For instance, the average Fe-N bond distance in a high-spin [Fe(tzpy)2(NCS)2] complex (where tzpy is a pyridine-containing ligand) is approximately 2.176 Å, which is typical for high-spin iron(II). acs.org

Mössbauer Spectroscopy for Electronic Configuration and Spin State Determination

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of the iron nucleus. The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the 57Fe nucleus in its excited state and an asymmetric electric field gradient (EFG) at the nucleus. In high-spin Fe(II) complexes, the EFG is primarily generated by the sixth d-electron in the asymmetrically occupied t2g orbitals ((t2g)4(eg)2 configuration). This typically results in a large quadrupole splitting, often in the range of 2.0 to 3.5 mm/s. mst.edu For example, a mixed-valence iron complex containing a high-spin Fe(II) site with pyridine ligands shows a quadrupole splitting of 2.40 mm/s. Current time information in Bangalore, IN. The magnitude of the splitting is sensitive to distortions from perfect octahedral symmetry.

Table 1: Typical Mössbauer Parameters for High-Spin Iron(II) Complexes

| Parameter | Typical Range (mm/s) |

| Isomer Shift (δ) | +0.9 to +1.3 |

| Quadrupole Splitting (ΔEQ) | 2.0 to 3.5 |

Note: Values are at room temperature and isomer shifts are relative to iron metal.

In the paramagnetic state, the electronic spin of the high-spin Fe(II) ion fluctuates rapidly. At very low temperatures, these spin relaxation rates can become slow enough to be comparable to the timescale of the Mössbauer experiment. This can lead to the observation of magnetic hyperfine splitting, where the single quadrupole doublet splits into a complex multiplet pattern. The application of an external magnetic field can also induce such splitting, providing detailed information about the electronic ground state and the sign of the electric field gradient. researchgate.net While detailed studies on hexakis(pyridine)iron(II) are scarce, investigations on similar high-spin Fe(II) systems like hexakis(pyridine-N-oxide)iron(II) have shown such magnetic hyperfine interactions at low temperatures. researchgate.netmdpi.com

Quadrupole Splitting and Electric Field Gradient Analysis

Electronic Absorption Spectroscopy (UV-Vis) for Ligand Field Transitions

The electronic absorption spectrum of hexakis(pyridine)iron(II) is expected to be characterized by weak d-d transitions and more intense charge-transfer bands.

For a high-spin d6 ion in an octahedral field, only one spin-allowed d-d transition is expected: 5T2g → 5Eg. This transition is typically weak due to being Laporte-forbidden. In related high-spin iron(II) complexes with pyridine-based ligands, this transition appears in the near-infrared or visible region of the spectrum. For example, in high-spin iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine ligands, the 5T2g → 5Eg transition is observed around 920-940 nm. mdpi.com

More intense bands in the UV-Vis spectrum are usually due to metal-to-ligand charge transfer (MLCT) transitions. In these transitions, an electron is excited from a metal-based t2g orbital to an empty π* orbital of the pyridine ligands. These MLCT bands are typically found in the visible to ultraviolet region. For instance, iron(II) complexes with substituted pyridylimine ligands exhibit MLCT bands around 540 nm.

Table 2: Expected Electronic Transitions for Hexakis(pyridine)iron(II)

| Transition Type | Orbital Change | Expected Spectral Region |

| d-d | eg ← t2g | Near-Infrared / Visible |

| MLCT | π*(pyridine) ← t2g(Fe) | Visible / Ultraviolet |

Assignment of d-d Transitions and Charge Transfer Bands

The electronic spectrum of hexakis(pyridine)iron(II) complexes is characterized by both d-d transitions and charge transfer bands. The d-d transitions, which involve the rearrangement of electrons within the metal's d-orbitals, are typically weak due to being Laporte forbidden. libretexts.org For high-spin iron(II) complexes with octahedral geometry, such as those involving pyridine ligands, these transitions are observed in the visible or near-infrared region. rsc.org For instance, the electronic spectrum of [Fe(py)₆₋ₓ(NCMe)ₓ]²⁺ in acetonitrile (B52724) shows a d-d transition with a shoulder, which is consistent with an octahedral Fe(II) center. rsc.org

In contrast, charge transfer (CT) bands are significantly more intense (with molar absorptivity values often exceeding 50,000 L mol⁻¹ cm⁻¹) because they are selection rule-allowed. libretexts.org These transitions involve the movement of an electron between the metal and the ligand. In the case of hexakis(pyridine)iron(II), metal-to-ligand charge transfer (MLCT) is expected, where an electron is excited from a metal-based orbital to a ligand-based orbital. libretexts.org A reversible color change observed in solutions of [Fe(py)ₓ(NCMe)₆₋ₓ]²⁺ upon cooling is attributed to a red shift in the charge-transfer band's absorption edge, highlighting the sensitivity of these bands to environmental changes. rsc.org Theoretical calculations on related iron(II)-pyridine systems confirm the intramolecular charge transfer nature of the lowest-energy transitions. unige.ch

Spectroscopic Signatures of Spin State

Hexakis(pyridine)iron(II) and related complexes can exhibit spin crossover (SCO) behavior, where the iron(II) center transitions between a high-spin (HS, S=2) and a low-spin (LS, S=0) state. acs.org This transition can be induced by changes in temperature, pressure, or by light irradiation. uu.nl The spin state has a profound effect on the complex's spectroscopic properties.

The electronic spectra of HS and LS iron(II) complexes are distinct. HS complexes typically show weak d-d transitions, while LS complexes can have more intense bands due to different electronic configurations. rug.nl For instance, in some iron(II) spin transition materials, the color changes from purple or pink in the LS state to colorless in the HS state, a direct consequence of the differing d-d transitions. rug.nl In iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, which are structurally related to pyridine, the transition from the LS to the HS state is accompanied by a significant increase in luminescence intensity. mdpi.com

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for identifying the spin state. Specific vibrational modes, often involving the pyridine ring, serve as markers for the HS and LS states. For example, in Fe(II) bpp complexes, changes in the intensity of peaks around 1012 cm⁻¹ (HS) and 1040 cm⁻¹ (LS) are indicative of the spin transition. rsc.org

Solution-Phase Electronic Spectroscopy and Solvent Effects

The electronic spectrum of hexakis(pyridine)iron(II) in solution can be influenced by the solvent. When [Fe(py)₆]²⁺ is dissolved in acetonitrile, it can lose pyridine ligands to form species like [Fe(py)₆₋ₓ(NCMe)ₓ]²⁺, where x can be 1 or 2. rsc.org This change in the coordination sphere affects the electronic transitions.

Furthermore, solvatochromism, the change in color of a solution with a change in solvent polarity, can be observed. This is often related to shifts in the energetic positions of charge transfer bands. For example, a solution of [Fe(py)ₓ(NCMe)₆₋ₓ]²⁺ exhibits a reversible color change from yellow at room temperature to pink at 230 K and red when frozen. rsc.org This thermochromism is attributed to a red shift of the charge-transfer band. rsc.org The solvent can also play a role in the stability and spin-state of the complex. In some iron(II) bpp complexes, the presence of solvent molecules is crucial for observing spin crossover behavior. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Symmetry Elucidation

Vibrational spectroscopy provides detailed information about the bonding and symmetry of hexakis(pyridine)iron(II) by probing the vibrational modes of the metal-ligand and internal ligand bonds.

Metal-Ligand Vibrations and Force Constant Analysis

The vibrations involving the iron-nitrogen bond (Fe-N) are of particular interest as they directly probe the strength of the metal-ligand interaction. These metal-ligand stretching frequencies typically appear in the far-infrared region, generally below 400 cm⁻¹. The absence of pyridine's own vibrational modes in this region simplifies the assignment of the M-L vibrations. In octahedral complexes, the Fe-N stretching vibrations are sensitive to the spin state of the iron center. mdpi.com For high-spin polypyridine Fe(II) complexes, the Fe-N stretching frequencies are found in a specific range that can be identified through techniques like Nuclear Inelastic Scattering (NIS) spectroscopy and theoretical calculations. unige.ch Force constant analysis, often aided by computational methods, can provide a quantitative measure of the Fe-N bond strength from the observed vibrational frequencies.

Ligand Vibrational Modes and Coordination Effects

Upon coordination to the iron(II) center, the vibrational modes of the pyridine ligand are affected. While many of the internal vibrations of pyridine remain largely unchanged, certain modes, particularly those involving the ring, show characteristic shifts. These shifts are indicative of the coordination of the pyridine nitrogen to the metal. For example, the C=N stretching and pyridine ring breathing modes have been observed to shift to higher frequencies (blue-shifted) upon coordination. preprints.org The magnitude of these shifts can be correlated with the strength of the metal-nitrogen bond. rsc.org The C-H out-of-plane bending vibrations are also sensitive to coordination. researchgate.net A comparison of the infrared and Raman spectra of free pyridine with that of the complex allows for a detailed analysis of these coordination-induced shifts.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local electronic and geometric structure around the iron atom in hexakis(pyridine)iron(II). XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the absorption edge, is sensitive to the oxidation state and coordination geometry of the iron atom. For iron(II) complexes, the Fe K-edge energy is a key indicator of the oxidation state. nih.gov In spin crossover complexes, the transition from a low-spin to a high-spin state can cause a shift in the absorption edge to lower energies. d-nb.info This is due to changes in the unoccupied electronic states and an increase in the metal-ligand bond distances. d-nb.info Static XAS measurements on related low-spin and high-spin iron(II) complexes have revealed distinct spectroscopic signatures in the XANES region for the two spin states. acs.orgnih.gov

The EXAFS region provides information about the local atomic environment, including bond distances and coordination numbers. By analyzing the EXAFS oscillations, the average iron-nitrogen (Fe-N) bond length can be determined with high precision. acs.orgnih.gov This is particularly valuable for studying spin crossover phenomena, as the Fe-N bond length is known to increase significantly upon transition from the low-spin to the high-spin state. acs.orgnih.gov For example, time-resolved XAS studies on a photoinduced iron(II) spin crossover reaction showed an average Fe-N bond lengthening of 0.21 ± 0.03 Å in the high-spin excited state. acs.orgnih.gov Modeling of EXAFS data has been used to confirm the FeN₆ coordination core in related iron(II) complexes with pyridine-containing ligands. d-nb.infomdpi.com

XANES for Oxidation State and Coordination Environment

X-ray Absorption Near-Edge Structure (XANES) at the Fe K-edge is particularly sensitive to the oxidation state and the coordination geometry of the iron center. The spectra of iron complexes, including those with pyridine-based ligands, exhibit characteristic features that can be correlated with the electronic configuration and local environment of the Fe(II) ion. researchgate.netaps.orgdesy.de

In related iron(II) complexes, XANES has been effectively used to distinguish between the LS and HS states. researchgate.net The transition from an LS to an HS state often leads to observable shifts in the edge position and modifications of the spectral features, providing a direct probe of the spin state change. researchgate.net

EXAFS for Local Atomic Distances and Coordination Numbers

Extended X-ray Absorption Fine Structure (EXAFS) provides quantitative information about the local atomic environment around the central iron atom, including bond distances and coordination numbers. The analysis of the EXAFS region of the X-ray absorption spectrum allows for the determination of the distances to neighboring atoms with high precision.

For iron(II) complexes, EXAFS is instrumental in determining the Fe-N bond lengths. In the context of spin crossover (SCO) phenomena, EXAFS can precisely measure the change in the metal-ligand bond distance that occurs during the transition between the low-spin and high-spin states. mdpi.com This change in bond length is a hallmark of spin crossover and is typically around 0.2 Å for Fe(II) complexes. mdpi.com

Studies on various iron(II) complexes, including those with pyridine or similar N-donor ligands, have utilized EXAFS to characterize the local structure in both the solid state and in solution. nih.govrug.nlru.nl For instance, in mononuclear hexakis(1-alkyl-tetrazole)iron(II) compounds, EXAFS has been crucial for probing the local structure around the metal ion, as these compounds often form microcrystalline powders unsuitable for single-crystal X-ray diffraction. rug.nl

Magnetic Susceptibility Measurements and Analysis of Temperature Dependence

The magnetic properties of hexakis(pyridine)iron(II) and related complexes are primarily investigated through magnetic susceptibility measurements as a function of temperature. This technique provides direct insight into the spin state of the iron center and any transitions that may occur.

The effective magnetic moment (µeff) is calculated from the measured magnetic susceptibility. For an Fe(II) complex, a low-spin (S=0) state is diamagnetic with a µeff close to 0 µB, while a high-spin (S=2) state is paramagnetic with a theoretical spin-only magnetic moment of 4.9 µB. mdpi.com The temperature dependence of µeff is a key indicator of spin crossover behavior.

A gradual or abrupt change in µeff with temperature signifies a transition between the LS and HS states. mdpi.comacs.org The temperature at which the molar fractions of the LS and HS species are equal is known as the transition temperature (T1/2). rsc.org

| Complex Type | Spin State | Theoretical µeff (spin-only) |

| Fe(II) Low-Spin | S = 0 | 0 µB |

| Fe(II) High-Spin | S = 2 | 4.9 µB |

This table presents the theoretical spin-only magnetic moments for the two possible spin states of an Fe(II) complex.

Spin Crossover Phenomena in Related Iron(II) Complexes

Spin crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.comrsc.org This transition is accompanied by changes in magnetic, optical, and structural properties. mdpi.com

Iron(II) complexes with nitrogen-donor ligands, including those based on pyridine, are a prominent class of compounds that exhibit SCO. rsc.orgacs.orgresearchgate.net The ligand field strength plays a crucial role in determining whether a complex will exhibit SCO. Ligands that create a field strength near the crossover point between the LS and HS states are most likely to facilitate this phenomenon.

The nature of the ligands, counter-anions, and even solvent molecules can significantly influence the SCO properties, such as the transition temperature (T1/2) and the abruptness of the transition. rug.nlrsc.org For example, in a series of [Fe(Lpz)2(NCE)2] complexes, where Lpz is a pyridine-triazole-pyrazine ligand, the choice of the co-ligand NCE (where E = S, Se, BH3) was shown to tune the T1/2 of the spin crossover. rsc.org Some SCO complexes also exhibit thermal hysteresis, where the transition temperature upon cooling (T1/2↓) is different from that upon heating (T1/2↑), a property that is of interest for potential applications in molecular switching and data storage. acs.orgrsc.org

Zero-Field Splitting and Anisotropy in Magnetic Properties

In high-spin Fe(II) complexes (S=2), the five d-orbitals are not degenerate in energy due to the ligand field. This lifting of degeneracy, along with spin-orbit coupling, leads to a phenomenon known as zero-field splitting (ZFS). ZFS describes the splitting of the spin sublevels (MS = ±2, ±1, 0) even in the absence of an external magnetic field.

The ZFS is characterized by two main parameters: the axial ZFS parameter (D) and the rhombic ZFS parameter (E). These parameters quantify the magnitude of the splitting and the degree of axial and rhombic distortion from cubic symmetry, respectively. The sign and magnitude of D and E are sensitive to the coordination geometry of the iron ion. rsc.orgresearchgate.net

The presence of ZFS introduces magnetic anisotropy, meaning the magnetic properties of the complex depend on the direction of the applied magnetic field relative to the molecular axes. This anisotropy can be observed in the temperature dependence of the magnetic susceptibility, particularly at low temperatures where it can cause a decrease in the χT product. researchgate.net Detailed analysis of magnetic data, often in conjunction with techniques like high-field electron paramagnetic resonance (HFEPR) and Mössbauer spectroscopy, is required to determine the ZFS parameters accurately. rsc.orgufl.edu Understanding and controlling ZFS is crucial for the design of single-molecule magnets.

In-Depth Computational Analysis of Hexakis(pyridine)iron(II) Remains Elusive

Despite a thorough search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound hexakis(pyridine)iron(II) are not readily found in the public domain. While the compound is mentioned in chemical databases and hazard indices, in-depth studies concerning its electronic structure, spectroscopic properties, and dynamic behavior from a theoretical standpoint appear to be limited or not widely published.

The initial objective was to construct a comprehensive article detailing the computational analysis of hexakis(pyridine)iron(II), structured around a specific outline that included Density Functional Theory (DFT) calculations, ab initio methods, Time-Dependent DFT (TD-DFT), and molecular dynamics simulations. However, the search for scholarly articles and research data that could populate these specific sections has proven unsuccessful.

The intended article was to cover the following areas:

Density Functional Theory (DFT) Calculations: This would have explored the electronic structure of hexakis(pyridine)iron(II), including the optimization of its geometry, the energetic landscapes of its different spin states, and the prediction of spectroscopic parameters such as those for Mössbauer and UV-Vis spectroscopy. Furthermore, an analysis of the ligand field strength and spin pairing energy was planned.

Ab Initio Methods: This section would have delved into high-accuracy electronic structure determinations to provide a more fundamental understanding of the compound's properties.

Time-Dependent DFT (TD-DFT): The focus here would have been on the excited state properties of the molecule, which are crucial for understanding its photochemistry and spectroscopic behavior.

Molecular Dynamics Simulations: This was intended to provide insights into the dynamic behavior of the hexakis(pyridine)iron(II) complex over time, revealing information about its structural flexibility and interactions.

Therefore, a detailed and authoritative article on the computational and theoretical investigations of hexakis(pyridine)iron(II), as per the specified outline, cannot be generated at this time due to the lack of available scientific research on this specific topic.

Computational and Theoretical Investigations of Hexakis Pyridine Iron Ii

Bonding Analysis: Sigma Donation and Pi Back-Donation Effects

The stability and electronic properties of hexakis(pyridine)iron(II), [Fe(py)₆]²⁺, are governed by the intricate bonding interactions between the central iron(II) ion and the six surrounding pyridine (B92270) ligands. These interactions are primarily understood in terms of a synergistic combination of sigma (σ) donation from the ligands to the metal and pi (π) back-donation from the metal to the ligands. libretexts.orglibretexts.org

Complementing the σ-donation is the phenomenon of π-back-donation. In this process, electron density from the filled t₂g orbitals of the iron(II) center is donated into the empty π* antibonding orbitals of the pyridine ligands. libretexts.orglibretexts.org Pyridine and its derivatives are recognized as π-accepting ligands, capable of engaging in such interactions. rsc.org This metal-to-ligand charge transfer has several important consequences:

Modifying Ligand Bonds: The transfer of electron density into the π* antibonding orbitals of the pyridine rings leads to a slight weakening of the internal C-N and C-C bonds within the ligand itself. libretexts.org

Theoretical studies on related iron(II) complexes with pyridine-type ligands have underscored the importance of this dual bonding nature. For instance, investigations into complexes supported by ligands bearing π-accepting nitro groups on pyridine rings have demonstrated how these interactions stabilize the low-spin state. acs.org The synergy of strong σ-donation from carbene donors combined with π-accepting pyridine ligands in other iron(II) complexes has been shown to significantly influence their electronic properties, such as the lifetime of metal-to-ligand charge transfer (MLCT) states. rsc.org This highlights the principle that the electronic character of the complex is finely tuned by the balance of these forward and backward donation processes.

Interplay between Electronic and Structural Properties in Spin Transitions

Hexakis(pyridine)iron(II) and related Fe(II) complexes with a FeN₆ coordination core are archetypal systems for studying the phenomenon of spin crossover (SCO). rsc.orgacs.org This process involves a transition between a high-spin (HS) state and a low-spin (LS) state, which is driven by external stimuli like temperature or light. dtu.dkcapes.gov.br The transition is a clear manifestation of the profound interplay between the electronic configuration of the metal ion and the geometric structure of the coordination sphere.

The two spin isomers of an iron(II) d⁶ complex are characterized by different electronic configurations:

High-Spin (HS): The d-orbitals are occupied as (t₂g)⁴(eg)², resulting in a paramagnetic state with a total spin S=2. mdpi.com

Low-Spin (LS): The d-orbitals are occupied as (t₂g)⁶(eg)⁰, resulting in a diamagnetic state with a total spin S=0. mdpi.com

The key to the spin transition lies in the occupation of the antibonding e.g. orbitals in the HS state. The presence of electrons in these orbitals leads to electrostatic repulsion with the ligand σ-donating orbitals, resulting in a significant elongation of the metal-ligand bonds. csic.es Computational and experimental studies consistently show that the average Fe-N bond length is longer in the HS state than in the LS state. mdpi.comresearchgate.net This structural change is the most critical coordinate in the spin transition process.

| Spin State | Typical Fe-N Bond Length (Å) | Description |

| High-Spin (HS) | ~2.17 - 2.28 | Electrons occupy antibonding e.g. orbitals, leading to longer, weaker bonds. capes.gov.brresearchgate.net |

| Low-Spin (LS) | ~1.95 - 2.04 | e.g. orbitals are unoccupied, resulting in shorter, stronger bonds and a more compact coordination sphere. mdpi.comnih.gov |

Density Functional Theory (DFT) calculations have been instrumental in explaining these structural changes. For iron(II) complexes with pyridine-based ligands, DFT studies have shown that in the transition from HS to LS, the pyridine ligands can approach the iron atom more closely, leading to a more stable, compact structure with smaller steric hindrance. researchgate.net The energy difference (ΔE_HL = E_HS - E_LS) between the two states is a delicate balance of several contributing factors. acs.orgacs.org

Thermodynamically, the spin transition is governed by the change in Gibbs free energy (ΔG = ΔH - TΔS).

Enthalpy (ΔH): Favors the LS state, which has stronger metal-ligand bonds. dtu.dk

Entropy (ΔS): Favors the HS state. The longer, weaker bonds in the HS state lead to lower vibrational frequencies and thus a greater vibrational entropy. dtu.dk

At low temperatures, the enthalpy term dominates, and the complex resides in the LS ground state. As the temperature increases, the TΔS term becomes more significant, eventually overcoming the enthalpy difference and driving the transition to the entropically favored HS state. dtu.dk Theoretical studies on various iron complexes have quantified these thermodynamic parameters, showing that iron(II) complexes generally exhibit higher ΔH and ΔS values compared to iron(III) complexes. dtu.dkacs.org For a series of related Fe(II) complexes, the enthalpy and entropy changes associated with spin conversion have been estimated through computational models. capes.gov.br

Reactivity, Coordination Dynamics, and Mechanistic Studies

Ligand Exchange Kinetics and Mechanisms

The substitution of pyridine (B92270) ligands in the hexakis(pyridine)iron(II) cation is a facile process that provides insights into the fundamental reaction pathways of octahedral iron(II) complexes.

The replacement of coordinated pyridine in [Fe(py)₆]²⁺ can proceed through different mechanistic pathways. In acetonitrile (B52724) solution, the [Fe(py)₆]²⁺ cation is known to lose pyridine to form species such as [Fe(py)₅(NCMe)]²⁺ and [Fe(py)₄(NCMe)₂]²⁺. rsc.org This suggests a degree of lability and the potential for solvent participation in the exchange process. The kinetics of the reaction of [Fe(py)₆]²⁺ with trimethyl phosphite (B83602) have been shown to be first-order in the concentration of trimethyl phosphite, which is consistent with an interchange mechanism that likely proceeds through an outer-sphere complex. rsc.org While the specific pathways for simple pyridine exchange are not definitively detailed in the provided information, the lability of the pyridine ligands and the formation of solvent-substituted species point towards a dynamic equilibrium.

The solvent plays a crucial role in the ligand exchange reactions of hexakis(pyridine)iron(II). As observed in acetonitrile, the solvent can act as a competing ligand, leading to the formation of mixed-ligand complexes. rsc.org The presence of both ligated pyridine and acetonitrile is associated with a reversible color change of the complex upon temperature variation, highlighting the interaction between the solvent and the coordination sphere. rsc.org

The nature of spectator ligands, or non-participating ligands in a reaction, also significantly influences reaction pathways. For instance, the steric bulk of spectator ligands can affect the rate and mechanism of substitution. While direct studies on spectator ligand effects on [Fe(py)₆]²⁺ are not detailed, related studies on iron(II) complexes show that sterically demanding ligands can alter the observed reaction pathway. rsc.org For example, the replacement of an N-H by an N-Me substituent in related amine complexes can lead to enhanced rates of substitution reactions. rsc.org

The stereochemistry of substitution reactions in octahedral complexes like hexakis(pyridine)iron(II) is a critical aspect of their reactivity. When [Fe(py)₆]²⁺ reacts with trimethyl phosphite, intermediate cations are formed, and their stereochemistry is dependent on the identity of the N-donor ligands present. rsc.org The reaction leads to the formation of fac-[Fe(P(OMe)₃)₃(py)₃]²⁺, which can then undergo further substitution. rsc.org Interestingly, this facial isomer can rearrange to the meridional (mer) isomer, and there is a noted preference for the formation of cis-[Fe(P(OMe)₃)₄(py)₂]²⁺ over the trans isomer. rsc.org This indicates that the substitution process is not random and is governed by kinetic and thermodynamic factors that favor specific geometric arrangements of the incoming and remaining ligands.

A proposed pathway for the later stages of the reaction between [Fe(py)₆]²⁺ and trimethyl phosphite is illustrated below, highlighting the stereochemical changes.

Scheme 1: Proposed pathways for the latter stages of the reaction [Fe(py)₆]²⁺ + P(OMe)₃ rsc.org N = py or MeCN, P = P(OMe)₃

fac-[FeP₃N₃]²⁺ ⇌ mer-[FeP₃N₃]²⁺ ↓ cis-[FeP₄N₂]²⁺ → trans-[FeP₄N₂]²⁺ ↓ [FeP₅N]²⁺

Influence of Solvent and Spectator Ligands on Reaction Rates

Redox Chemistry of the Iron(II)/Iron(III) Couple

The redox behavior of the iron center in hexakis(pyridine)iron(II) is a key feature of its chemical reactivity.

Cyclic voltammetry is a powerful technique for probing the redox properties of metal complexes. For hexakis(pyridine)iron(II), electrochemical studies are essential to characterize the Fe(II)/Fe(III) redox couple. However, in the absence of trace moisture, there is no evidence from cyclic voltammetry for the reversible oxidation of Fe(II) to Fe(III). rsc.org This suggests that the oxidation process may be coupled to other chemical reactions, such as hydrolysis, which results in the formation of iron(III) species. rsc.org Detailed electrochemical studies on related iron carbonyl complexes have utilized cyclic voltammetry to investigate their redox couples, indicating the utility of this method for understanding the electron transfer properties of iron complexes. researchgate.net

| Compound | Redox Couple | Electrochemical Behavior | Reference |

| [Fe(py)₆]²⁺ | Fe(II)/Fe(III) | No reversible oxidation observed by cyclic voltammetry in the absence of moisture. rsc.org | rsc.org |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Formation of Mixed-Ligand Complexes through Ligand Substitution

The hexakis(pyridine)iron(II) cation, [Fe(py)₆]²⁺, while stable under certain conditions, is subject to ligand substitution reactions, leading to the formation of various mixed-ligand complexes. The coordination of six pyridine ligands around the iron(II) center is not always robust, particularly in solutions containing other potential ligands.

A common precursor for generating iron(II) complexes in non-aqueous media is hexakis(acetonitrile)iron(II), [Fe(NCMe)₆]²⁺. The coordinated acetonitrile molecules are readily replaced by pyridine at room temperature to form the [Fe(py)₆]²⁺ cation. However, the reverse reaction can also occur. In acetonitrile (MeCN) solution, [Fe(py)₆]²⁺ is known to lose one or two pyridine ligands, establishing an equilibrium to form mixed-ligand species such as [Fe(py)₅(NCMe)]²⁺ and [Fe(py)₄(NCMe)₂]²⁺. nih.govosti.gov

| Reactant Complex | Incoming Ligand | Solvent | Product(s) | Reference |

|---|---|---|---|---|

| [Fe(py)₆]²⁺ | Acetonitrile (excess) | Acetonitrile | [Fe(py)₅(NCMe)]²⁺, [Fe(py)₄(NCMe)₂]²⁺ | nih.govosti.gov |

| [Fe(py)₆]²⁺ | Trimethyl phosphite (P(OMe)₃) | Acetonitrile | fac-[Fe{P(OMe)₃}₃(py)₃]²⁺ and other mixed phosphite-pyridine complexes | osti.gov |

Photochemical Reactivity and Photoinduced Spin State Switching (LIESST effect)

The photochemical behavior of iron(II) coordination compounds is a rich field of study, particularly concerning the phenomenon of spin-crossover (SCO). SCO compounds can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light irradiation. mdpi.com While hexakis(pyridine)iron(II) itself is a high-spin complex and does not exhibit spin-crossover, the principles of photochemical spin-state switching are best understood by examining closely related iron(II) complexes with other pyridine-based ligands.

The Light-Induced Excited Spin-State Trapping (LIESST) effect is a remarkable photophysical phenomenon observed in many iron(II) SCO compounds. mdpi.com At low temperatures, where the stable ground state is the LS state (S=0), irradiation with light of a specific wavelength can populate the HS state (S=2). Due to a significant energy barrier created by the necessary structural reorganization between the two states, the complex can become trapped in this light-induced, metastable HS state for extended periods, from hours to days, at sufficiently low temperatures. mdpi.com The change in spin state is accompanied by a noticeable change in physical properties, such as color and magnetic susceptibility, and a significant lengthening of the metal-ligand bonds by about 10%. mdpi.com

This effect is prominent in iron(II) complexes where the ligand field strength is near the crossover point. While the simple pyridine ligand in [Fe(py)₆]²⁺ does not provide this specific ligand field, substituted pyridine ligands can tune the electronic properties of the complex to enable SCO and LIESST. For instance, iron(II) complexes with ligands like 3-(2-pyridyl) nih.govCurrent time information in Bangalore, IN.capes.gov.brtriazolo[1,5-a]pyridine (tzpy) have been shown to exhibit both thermal spin conversion and the LIESST effect. capes.gov.br In the complex [Fe(tzpy)₂(NCS)₂]·H₂O, a quantitative LIESST effect was observed, and the relaxation from the light-induced HS state to the LS ground state was studied in detail. Current time information in Bangalore, IN.capes.gov.br

| Compound | Spin Transition Temperature (T₁/₂) | LIESST Observation | HS → LS Relaxation Temperature Range | Reference |

|---|---|---|---|---|

| [Fe(tzpy)₂(NCS)₂]·H₂O | 118 K | Quantitative LIESST observed | 20-63 K | Current time information in Bangalore, IN.capes.gov.br |

The mechanism of LIESST involves the excitation of the LS complex, typically via a metal-to-ligand charge transfer (MLCT) band, followed by intersystem crossing to the HS state potential energy well. The structural differences between the LS and HS states create the barrier that allows the metastable HS state to be trapped at low temperatures. mdpi.com The study of such photochemical reactivity in iron(II) polypyridyl complexes is crucial for the development of molecular switches and data storage devices. osti.gov

Advanced Research Methodologies and Emerging Techniques

Ultrafast Spectroscopy for Tracking Photoinduced Dynamics

Ultrafast spectroscopy techniques are indispensable for observing the fleeting transient states that follow photoexcitation in iron(II) complexes. Upon absorption of light, these complexes can undergo a series of rapid electronic and structural changes, often involving transitions between metal-to-ligand charge transfer (MLCT) states and metal-centered (MC) or ligand-field (LF) states. mdpi.com Tracking these events, which occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, is crucial for understanding the photophysical properties of compounds like hexakis(pyridine)iron(II).

Femtosecond transient absorption spectroscopy (TAS) is a primary tool for this purpose. scispace.com In a typical experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed by a precise time interval, measures the absorption spectrum of the transient species. msu.edu By varying this delay, the evolution of the excited state can be mapped out. For many iron(II) polypyridyl complexes, photoexcitation into an MLCT state is followed by extremely rapid, sub-100 fs deactivation into low-lying MC states. mdpi.comosti.gov

Research on the model complex [Fe(tren(py)3)]2+ (where tren(py)3 is tris(2-pyridylmethylimino-ethyl)amine), which features pyridine (B92270) ligands, illustrates this process. osti.gov Following excitation into a ¹MLCT state, the system undergoes an ultrafast (<100 fs) conversion to a high-spin quintet (⁵T₂) MC state. msu.eduosti.gov This spin-crossover event is identified by comparing the transient spectra with static spectra of known high-spin and low-spin analogues. msu.edu Further spectral evolution on the picosecond timescale is often attributed to vibrational cooling within the newly formed electronic state. msu.edu

Femtosecond fluorescence upconversion is another technique that has been applied to iron(II) complexes. It has been used to observe both the initial ¹MLCT fluorescence and the subsequent ³MLCT phosphorescence, revealing lifetimes as short as 30 fs and 130 fs, respectively, for complexes like [Fe(bpy)₃]²⁺. nccr-must.ch These incredibly short lifetimes highlight the extreme efficiency of the non-radiative decay pathways that dominate the photophysics of many iron(II) complexes. nccr-must.ch The flexibility of ligands can also play a critical role; increased flexibility in the ligand backbone can open up excited-state decay paths that are forbidden in more rigid structures, leading to faster deactivation. mdpi.com

Cryogenic and High-Pressure Techniques in Conjunction with Spectroscopy and Diffraction

The spin state of iron(II) complexes is sensitive to external stimuli such as temperature and pressure. mdpi.com Cryogenic and high-pressure techniques are therefore powerful tools for studying spin-crossover (SCO) phenomena, where the complex switches between a low-spin (LS) and a high-spin (HS) state. aip.org

Cryogenic Studies: Variable-temperature experiments are fundamental to characterizing SCO compounds. By cooling a sample, typically from room temperature down to near absolute zero, researchers can induce a thermal transition from the entropically favored HS state to the enthalpically favored LS state. This transition can be monitored by various techniques:

Magnetic Susceptibility: The magnetic moment of the complex changes significantly with the spin state (S=0 for LS Fe(II) vs. S=2 for HS Fe(II)), providing a clear signature of the transition. mdpi.com

Spectroscopy (Mössbauer, UV-Vis): The electronic environment of the iron nucleus and the d-d electronic transitions are different for LS and HS states, allowing spectroscopic methods to track the population of each state as a function of temperature. mdpi.com

X-ray Diffraction: At cryogenic temperatures, single-crystal X-ray diffraction can determine the precise molecular structure of the LS state, revealing the characteristic shortening of the Fe-N bond lengths compared to the room-temperature HS structure. nih.gov

High-Pressure Studies: Applying hydrostatic pressure favors the state with the smaller volume, which for iron(II) SCO complexes is invariably the LS state. aip.org This allows for the induction of spin transitions at temperatures where the complex would normally be HS. rsc.orgacs.org Diamond anvil cells are often used to generate the necessary high pressures, while allowing spectroscopic and diffraction data to be collected. rsc.org

High-pressure single-crystal X-ray diffraction and Raman spectroscopy can reveal the mechanism of pressure-induced SCO. mdpi.com Studies on various iron(II) complexes, including those with pyridine ligands, have demonstrated gradual, pressure-induced spin transitions. rsc.orgresearchgate.net For instance, the complex [Fe(py)₄(NCS)₂], which is HS at all temperatures under atmospheric pressure, undergoes a HS → LS conversion at pressures between 5 and 7 GPa, as observed by X-ray absorption near-edge structure (XANES) spectroscopy. acs.org This pressure-induced transition can sometimes lead to a complete conversion to the LS state, which may not be achievable thermally. rsc.org

The table below summarizes the pressure-induced spin crossover critical pressure (Pc) for several Fe(II) complexes, illustrating the influence of the ligand environment.

| Compound | Pc (GPa) | Method |

| Fe(phen)₂(NCS)₂ form I | 0.80 | XANES |

| Fe(phen)₂(NCS)₂ form II | 0.65 | XANES |

| Fe(py)₂bpym(NCS)₂ | 1.00 | XANES |

| Fe(py)₂phen(NCS)₂ | 1.55 | XANES |

| Fe(py)₄(NCS)₂ | 5-7 | XANES |

| Data sourced from a XANES investigation on pressure-induced spin-state crossovers. acs.org |

Application of Advanced X-ray Scattering for Disorder and Dynamics

While traditional X-ray crystallography provides unparalleled detail on well-ordered, crystalline materials, many important chemical systems exhibit disorder or are non-crystalline. Advanced X-ray scattering techniques, particularly those utilizing total scattering, are powerful for probing the local structure and dynamics in such materials. royalsocietypublishing.org

The atomic pair distribution function (PDF) method is a principal technique in this area. rsc.org Unlike crystallography, which analyzes only the sharp Bragg peaks, the PDF method analyzes the entire scattering pattern, including both Bragg and diffuse scattering. royalsocietypublishing.orgnih.gov This total scattering data is subjected to a Fourier transform to yield the PDF, G(r), which represents the probability of finding two atoms separated by a distance r. nih.govresearchgate.net This provides direct, real-space information about interatomic distances at all length scales, making it ideal for studying:

Local Structure: The PDF can reveal the detailed atomic structure within a single molecule or a nanoparticle, even if there is no long-range order. rsc.org

Disorder: Deviations from the average, crystallographic structure, such as static disorder in ligand conformations or thermal vibrations, appear as broadened peaks in the PDF. rsc.org

Dynamics: By collecting data under different conditions (e.g., variable temperature), changes in the PDF can reveal dynamic processes like phase transitions or flexible molecular motion. nih.gov

Small- and Wide-Angle X-ray Scattering (SWAXS) is another valuable technique. It combines the information from small-angle scattering (related to larger structural features and morphology) and wide-angle scattering (related to atomic-level structure). nih.govacs.org A SWAXS study on an iron(II)–2,6-bis(1H-pyrazol-1-yl)pyridine complex demonstrated that the molecular organization in a powder sample was different from that in the single crystal. nih.govacs.org This difference was attributed to the loss of specific intermolecular interactions upon removal of solvent molecules from the crystal lattice, highlighting the ability of scattering techniques to reveal subtle but important structural disorder. nih.govacs.org

NMR Spectroscopy for Solution Studies of Paramagnetic Complexes (Focus on methodology and interpretation of chemical shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, but its application to paramagnetic complexes like high-spin hexakis(pyridine)iron(II) is challenging. nih.govwiley.com The presence of unpaired electrons on the Fe(II) center causes very large chemical shift dispersion (paramagnetic shifts) and significant line broadening due to rapid nuclear relaxation. nih.gov However, with specialized methods, paramagnetic NMR provides unique insights into the structure and electronic properties of these complexes in solution. nih.govcaltech.edu

Methodology: Acquiring and interpreting paramagnetic NMR spectra often requires modified techniques:

Fast Repetition Rates: Short relaxation times (T₁) allow for rapid data acquisition. wiley.com

Broad Spectral Windows: The large range of chemical shifts necessitates wide spectral windows. wiley.com

Specialized Pulse Sequences: Standard 2D NMR experiments (like COSY and NOESY) can be adapted with shorter delays and pulses to be effective for paramagnetic systems, enabling the assignment of highly shifted and broadened signals. nih.gov

Variable Temperature Studies: VT-NMR is crucial for studying spin-crossover complexes, as the chemical shifts are highly sensitive to the equilibrium between LS and HS states. rsc.org The Evans method, a specific NMR technique, is often used to measure the bulk magnetic susceptibility of a solution and thereby quantify the spin state populations. mdpi.com

Interpretation of Chemical Shifts: The observed chemical shift (δobs) of a nucleus in a paramagnetic complex is the sum of the diamagnetic shift (δdia, the shift the nucleus would have in a comparable diamagnetic complex) and the paramagnetic or hyperfine shift (δpara). mdpi.com The paramagnetic shift itself has two main components:

Contact (Fermi) Shift (δcon): Arises from the transfer of unpaired electron spin density from the metal to the ligand nucleus through chemical bonds. Its magnitude depends on the hyperfine coupling constant and is typically largest for nuclei closer to the metal center. vu.ltacs.org

Pseudocontact (Dipolar) Shift (δpc): Arises from the through-space dipolar interaction between the nuclear magnetic moment and the anisotropic magnetic susceptibility of the electron spin on the metal. vu.ltacs.org Its magnitude and sign depend on the distance and angle between the nucleus and the metal ion. mdpi.comvu.lt

By analyzing the pattern of these shifts, significant structural information can be deduced. For example, in paramagnetic iron-pyridine complexes, the protons on the pyridine rings experience large shifts that are highly dependent on their distance from the iron center and their position relative to the principal magnetic axes of the complex. nsf.gov Protons closest to the paramagnetic center generally show the largest shifts and broadest lines. vu.lt Computational methods are increasingly used to calculate and help interpret these complex spectra, aiding in the separation of contact and pseudocontact contributions and providing a deeper understanding of the electronic structure. mdpi.comrsc.org

The table below shows representative calculated ¹H NMR shifts for protons on pyridine ligands in a model Fe(II) complex, illustrating the large downfield and upfield shifts characteristic of paramagnetic systems.

| Proton | Calculated Shift (ppm) |

| Pyridine-6 | 62.8 |

| Pyridine-5 | -4.3 |

| Pyridine-4 | 19.4 |

| Data adapted from theoretical calculations on a model [Fe(2)₃]²⁺ complex. rsc.org |

Comparative Studies with Analogous Iron Ii Coordination Compounds

Structural and Electronic Comparisons with Other Hexakis(N-donor)iron(II) Complexes

The hexakis(pyridine)iron(II) cation, [Fe(py)₆]²⁺, is part of a broad family of hexacoordinate iron(II) complexes with an FeN₆ core. The structural and electronic properties of these complexes are highly dependent on the nature of the N-donor ligand. Pyridine (B92270) is considered a ligand of intermediate field strength, which often places its iron(II) complexes near the spin-crossover (SCO) region, where the complex can exist in either a high-spin (HS, S=2) or low-spin (LS, S=0) state. beilstein-journals.org

The spin state of an iron(II) complex has a direct and significant impact on its structural parameters. In the high-spin state (⁵T₂g), the two additional electrons occupy the antibonding e g* orbitals, leading to an expansion of the coordination sphere and longer metal-ligand bond lengths. Conversely, in the low-spin state (¹A₁g), these electrons are paired in the non-bonding t₂g orbitals, resulting in shorter metal-ligand bonds. This change in Fe-N bond length upon spin transition is typically in the range of 0.15 to 0.20 Å. acs.org

For instance, in the low-spin complex Fe((mim)₂(mpy)COH)₂₂·0.5MeCN, the Fe-N bond lengths are in the range of 1.944–1.983 Å for the imidazole (B134444) donors and slightly longer for the pyridine donors at ~2.01 Å. univie.ac.at In contrast, high-spin iron(II) complexes exhibit significantly longer Fe-N bonds. The complex trans-[Fe(py)₄(NCS)₂] is a particularly relevant comparator. While not a true hexakis(pyridine) complex, it features four pyridine ligands in the equatorial plane. This complex remains in the high-spin state at all temperatures under atmospheric pressure, and a pressure-induced spin crossover to the low-spin state only occurs at very high pressures (5-7 GPa). capes.gov.bracs.org In another example, the average Fe-N bond lengths in high-spin iron(II) phenanthroline and bipyridine complexes are around 2.2 Å. acs.org For hexakis(1H-imidazole-κN³)iron(II) sulfate, the Fe-N distances are in the range of 2.184(4)–2.218(4) Å, which is indicative of a high-spin Fe(II) ion.

The electronic properties, particularly the magnetic behavior, are directly tied to the spin state. Low-spin Fe(II) complexes are diamagnetic (or show weak temperature-independent paramagnetism), while high-spin complexes are paramagnetic with magnetic moments around 5.2-5.4 B.M. cmu.ac.th Complexes that undergo spin crossover will show a temperature-dependent magnetic moment.

| Complex | Spin State | Average Fe-N Bond Length (Å) | Magnetic Moment (µeff, B.M.) | Reference |

|---|---|---|---|---|

| Fe((mim)₂(mpy)COH)₂₂·0.5MeCN | Low-Spin | ~1.94-2.01 | Diamagnetic | univie.ac.at |

| Fe(H-pybox)₂₂ (at 400K) | High-Spin | ~2.18 | Paramagnetic | semanticscholar.org |

| [Fe(1,5-dmtrzp)₂Cl₂] | High-Spin | Not specified | ~5.4 (at 100K) | cmu.ac.th |

| Fe(trzp)₃₂ | High-Spin (RT) with SCO | Not specified | ~5.2 (at 300K) | cmu.ac.th |

Influence of Ligand Steric and Electronic Properties on Coordination Behavior and Spin State

Modifications to the pyridine ligand, even subtle ones, can dramatically alter the coordination behavior and spin state of the resulting iron(II) complex. These modifications can be broadly categorized as either steric or electronic in nature.

Steric effects arise from the spatial arrangement of atoms in the ligand. Bulky substituents on the pyridine ring, particularly in the positions adjacent to the nitrogen atom (α-positions), can create steric hindrance that destabilizes the more compact low-spin state. This steric clash makes it more difficult for the ligands to approach the iron center closely, thus favoring the longer bond lengths characteristic of the high-spin state. semanticscholar.org

Electronic effects are related to the electron-donating or electron-withdrawing nature of substituents on the pyridine ring. Electron-withdrawing groups tend to increase the ligand field strength, which favors the low-spin state by increasing the energy gap between the t₂g and e g* orbitals. Conversely, electron-donating groups decrease the ligand field strength, favoring the high-spin state. semanticscholar.org For example, in a series of Fe(X-pybox)₂₂ complexes, where X is a substituent on the 4-position of the pyridine ring, a linear correlation has been observed between the spin-crossover temperature (T₁/₂) and the Hammett parameter of the substituent. semanticscholar.org

The interplay of these effects is evident in complexes with substituted pyridine ligands. For instance, in complexes with 2,6-bis(oxazolinyl)pyridine (pybox) ligands, substituents at the 4-position of the pyridine ring have been shown to systematically tune the spin-crossover properties. semanticscholar.org

| Ligand Substituent (X in [Fe(X-pybox)₂]²⁺) | Effect | Impact on Spin State | Reference |

|---|---|---|---|

| -H | Baseline | Exhibits spin crossover | semanticscholar.org |

| -Cl | Electron-withdrawing | Stabilizes Low-Spin state | semanticscholar.org |

| -CH₃O | Electron-donating | Stabilizes High-Spin state | semanticscholar.org |

| -CH₃S | Electron-donating | Stabilizes High-Spin state | semanticscholar.org |

Examination of Anion Effects on Complex Stability and Properties

The counter-anion in salts of cationic complexes like [Fe(py)₆]²⁺, though not directly coordinated to the metal center, can have a profound influence on the stability and physical properties of the compound. These effects are primarily mediated through crystal packing forces, such as hydrogen bonding and other non-covalent interactions.

For complexes where the anion is not coordinated, its size and shape can still impact the spin state. For instance, in a series of Fe(II) spin-crossover complexes, it was found that salts with larger anions showed more complete spin crossover at higher temperatures. This is attributed to the different ways these anions influence the crystal packing and the cooperativity of the spin transition between neighboring iron centers.

The stability of the complex in solution can also be influenced by the anion. While hexakis(pyridine)iron(II) is generally stable, the presence of strongly coordinating anions can lead to ligand displacement reactions. The relative stability of Fe(II) complexes with different monodentate anions has been shown to follow the spectrochemical series, with stronger field ligands like cyanide forming more stable complexes than weaker field ligands like iodide.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Fundamental Questions

The study of hexakis(pyridine)iron(II) and its derivatives has significantly contributed to the understanding of coordination chemistry, particularly in the realm of spin-crossover (SCO) phenomena. Research has established that the spin state of iron(II) complexes, including those with pyridine-based ligands, is delicately balanced between the low-spin (LS, S=0) and high-spin (HS, S=2) states and can be influenced by external stimuli. mdpi.com

A significant body of work has focused on synthesizing and characterizing various iron(II) complexes with N-donor ligands to investigate the factors governing their magnetic properties. For instance, studies on iron(II)-Schiff base complexes have provided insights into how the coordination environment, such as the N6 coordination sphere, influences the spin state. mdpi.com It has been demonstrated that even subtle modifications to the ligand structure, like the introduction of different substituent groups, can dramatically alter the spin state of the complex. mdpi.com